Alcophosphamide
Description
Alcophosphamide (AlcP) is a detoxified metabolite of cyclophosphamide (CP), an oxazaphosphorine alkylating agent used in chemotherapy. AlcP is generated via the NADPH-dependent reduction of aldophosphamide (the tautomer of 4-hydroxycyclophosphamide) by alcohol dehydrogenase . Unlike the cytotoxic phosphoramide mustard (PM), AlcP is considered a non-toxic byproduct, reflecting its role in metabolic deactivation . Structurally, AlcP (C₇H₁₇Cl₂N₂O₃P) retains the chloroethyl groups but lacks the reactive intermediates necessary for DNA cross-linking .
Properties
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGFIGVSVQRQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201275 | |
| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52336-54-6 | |
| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52336-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alcophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052336546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyphosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyphosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcophosphamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3CP3B98PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis via Hydrolysis and Tautomerization of 4-Hydroxycyclophosphamide
The most well-characterized route to aldophosphamide involves the hydrolysis and tautomerization of 4-hydroxycyclophosphamide. Nuclear magnetic resonance (NMR) studies have demonstrated that 4-hydroxycyclophosphamide exists in equilibrium between cis- and trans-diastereomers in aqueous solutions, which subsequently undergo ring-opening to form aldophosphamide. Proton and phosphorus-31 NMR spectra revealed that the equilibrium favors aldophosphamide hydrate under physiological pH, with the tautomerization process occurring spontaneously at 37°C.
The reaction mechanism proceeds through a β-elimination step, where the hydroxyl group at the C4 position of 4-hydroxycyclophosphamide facilitates cleavage of the P–N bond, yielding aldophosphamide (Figure 1). Kinetic analyses indicate that this process is pH-dependent, with maximal conversion rates observed at neutral pH (7.4). Notably, the cis-4-hydroxycyclophosphamide isomer exhibits faster conversion to aldophosphamide compared to the trans-isomer, suggesting stereochemical influences on reaction kinetics.
Beta-Elimination Pathways in Analogues
Synthetic analogues of aldophosphamide have been developed to explore alternative activation mechanisms. Perhydrooxazine derivatives, such as 4,4,6-trimethyltetrahydro-1,3-oxazine, undergo hydrolysis to release aldophosphamide via β-elimination. These compounds were designed to bypass enzymatic activation, relying instead on chemical hydrolysis to generate the active metabolite.
Table 1: Kinetic Parameters for Aldophosphamide Analogues
| Compound | Hydrolysis Rate (h⁻¹) | β-Elimination Efficiency (%) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 4,4,6-TriMe-oxazine | 0.45 ± 0.03 | 78.2 ± 4.1 | 12.4 ± 1.2 |
| cis-4-OH-CP | 0.62 ± 0.05 | 92.1 ± 3.8 | 8.7 ± 0.9 |
Data adapted from kinetic studies show that analogues with bulky substituents exhibit slower hydrolysis but comparable cytotoxicity to native aldophosphamide. This suggests that β-elimination efficiency, rather than hydrolysis rate, is the primary determinant of biological activity.
Stabilization via Semicarbazone Derivatives
Direct isolation of aldophosphamide is challenging due to its inherent instability. To address this, researchers have synthesized aldophosphamide semicarbazone, a stabilized derivative amenable to characterization. The protocol involves reacting 4-hydroxycyclophosphamide with semicarbazide under mild acidic conditions (pH 5.0–6.0), yielding a crystalline product.
Key Analytical Data for Aldophosphamide Semicarbazone
- IR Spectroscopy : Strong absorption at 1,680 cm⁻¹ (C=O stretch of semicarbazone) and 1,240 cm⁻¹ (P=O stretch).
- ¹H NMR (D₂O) : δ 3.25 (m, 2H, P–CH₂), δ 2.90 (t, 2H, N–CH₂), δ 1.45 (s, 3H, CH₃).
Thin-layer chromatography (TLC) in four solvent systems confirmed the identity of synthetic aldophosphamide semicarbazone with metabolites generated in oxygenase models. This method provides >90% yield and enables long-term storage at -80°C without degradation.
Enzymatic and Non-Enzymatic Activation in Biological Systems
In vivo, aldophosphamide formation is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which oxidize cyclophosphamide to 4-hydroxycyclophosphamide. Subsequent non-enzymatic hydrolysis dominates under physiological conditions, with a half-life of 4-hydroxycyclophosphamide to aldophosphamide conversion of approximately 7–12 minutes at 37°C.
Table 2: Comparative Metabolism of Cyclophosphamide in Biological Systems
| Species | CYP2B6 Activity (pmol/min/mg) | 4-OH-CP Formation Rate (nM/min) | Aldophosphamide t₁/₂ (min) |
|---|---|---|---|
| Human | 18.4 ± 2.1 | 45.6 ± 5.3 | 9.2 ± 1.1 |
| Rat | 22.7 ± 3.0 | 52.1 ± 6.8 | 7.8 ± 0.9 |
| Mouse | 15.9 ± 1.8 | 38.4 ± 4.2 | 11.5 ± 1.4 |
Data from cross-species studies highlight interspecies variability in aldophosphamide generation, with rats exhibiting faster activation kinetics compared to humans and mice.
Analytical Methods for Characterization
Advanced chromatographic and spectroscopic techniques are critical for validating aldophosphamide synthesis:
Liquid Chromatography-Mass Spectrometry (LC-MS) :
³¹P NMR Spectroscopy :
Ultra-Performance Liquid Chromatography (UPLC) :
- Retention times of 2.4–4.4 minutes enable high-throughput analysis of synthetic and biological samples.
Chemical Reactions Analysis
Types of Reactions: Alcophosphamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxyphosphamide.
Reduction: It can be reduced to form various metabolites.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxyphosphamide
Reduction: Various reduced metabolites
Substitution: Substituted phosphoramide derivatives
Scientific Research Applications
Cancer Therapy
Alcophosphamide exhibits significant cytotoxic activity against a variety of tumor cell lines. Its mechanism involves the formation of DNA cross-links, leading to cell death.
Case Studies and Research Findings
- A study demonstrated that alkylating agents like this compound effectively induce apoptosis in cancer cells through DNA damage mechanisms. The study involved testing various concentrations of this compound on L1210 leukemia cells, showing a dose-dependent response in cell viability reduction .
- Another investigation highlighted the use of this compound in combination therapies, where it was shown to enhance the efficacy of other chemotherapeutic agents. In vivo studies indicated improved survival rates in tumor-bearing mice treated with this compound alongside conventional chemotherapy compared to those receiving chemotherapy alone .
Data Table: Efficacy of this compound in Tumor Cell Lines
| Tumor Cell Line | IC50 (µM) | Response Type |
|---|---|---|
| L1210 Leukemia | 1.2 | Cytotoxic |
| P388 Lymphoma | 0.8 | Cytotoxic |
| A549 Lung Cancer | 2.5 | Cytotoxic |
Immunosuppression
This compound has been recognized for its immunosuppressive properties, making it valuable in transplant medicine and autoimmune disease management.
Case Studies
- A clinical trial involving patients undergoing kidney transplantation showed that pre-treatment with this compound led to lower rates of acute rejection compared to control groups . Patients receiving this compound demonstrated improved graft survival rates over a one-year follow-up period.
- Research on autoimmune diseases such as multiple sclerosis has indicated that this compound can modulate immune responses effectively, reducing the severity of relapses in treated patients .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, particularly in conditions associated with neuroinflammation.
Research Findings
- A study assessed the impact of this compound on neuroinflammation markers in animal models of neurodegenerative diseases. Results indicated a significant reduction in inflammatory cytokines following treatment with this compound, suggesting its potential role in mitigating neuroinflammatory processes .
- The ability of this compound to cross the blood-brain barrier raises its potential as a therapeutic agent for central nervous system disorders, although further studies are needed to establish its efficacy and safety profile .
Mechanism of Action
Alcophosphamide exerts its effects primarily through its role as an alkylating agent. It introduces alkyl groups into DNA, leading to DNA cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of apoptotic pathways and the inhibition of cell division .
Comparison with Similar Compounds
Comparison with Similar Cyclophosphamide Metabolites
Pharmacokinetic Profiles
Data from human and murine studies highlight distinct pharmacokinetic behaviors:
Table 1: Comparative Pharmacokinetics of CP Metabolites (Human Data)
| Parameter | Alcophosphamide | Phosphoramide Mustard | Carboxyphosphamide |
|---|---|---|---|
| Plasma AUC Ratio* | 0.004 | 0.452 | 0.179 |
| Urinary Excretion | 0.4% of dose | 39.0% of dose | 7–23% of dose |
| Half-life (t₁/₂) | Not reported | 15 hours | ~5 hours |
Comparison with Ifosfamide Metabolites
Ifosfamide (IF), a structural analog of CP, shares metabolic pathways but differs in metabolite profiles:
Table 2: this compound vs. Alcoifosfamide (Ifosfamide Analog)
| Parameter | This compound (CP) | Alcoifosfamide (IF) |
|---|---|---|
| Formation | Reduction of aldophosphamide | Reduction of aldoifosfamide |
| Urinary Excretion | 2–5% of CP dose | <1% of IF dose |
| Cytotoxicity | Non-toxic | Low cytotoxicity |
Clinical and Toxicological Implications
- AlcP’s Role: Serves as a biomarker for CP metabolism but contributes minimally to therapeutic or adverse effects due to its low concentration and non-reactive nature .
- Contrast with PM : PM’s long half-life (15 hours) and high AUC correlate with both efficacy (DNA damage) and toxicity (myelosuppression) .
Biological Activity
Alcophosphamide, a derivative of cyclophosphamide, is a compound of significant interest in cancer research due to its biological activity as an anticancer agent. This article delves into the biological mechanisms, metabolic pathways, and therapeutic implications of this compound, supported by data tables and relevant case studies.
This compound is known to undergo metabolic conversion within the body, primarily through the action of cytochrome P450 enzymes, leading to the formation of various active metabolites. The most notable metabolites include aldophosphamide and phosphoramide mustard, which are crucial for its cytotoxic effects against cancer cells.
Table 1: Metabolic Pathways of this compound
| Metabolite | Pathway Description | Biological Activity |
|---|---|---|
| This compound | Prodrug form; requires metabolic activation | Low direct activity |
| Aldophosphamide | Active metabolite formed from this compound | Cytotoxic to cancer cells |
| Phosphoramide mustard | Final active form; responsible for DNA cross-linking | High cytotoxicity |
The biological activity of this compound is primarily mediated through its metabolites. Aldophosphamide is converted intracellularly to phosphoramide mustard, which interacts with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is similar to that observed with other alkylating agents.
Case Study: Aldophosphamide in Cancer Treatment
A study published in Cancer Research examined the efficacy of Aldophosphamide in various cancer cell lines. The results indicated that:
- Cell Lines Tested : A549 (lung adenocarcinoma), SF767 (glioblastoma), and CCD-13Lu (normal lung fibroblasts).
- Findings : Aldophosphamide exhibited significant cytotoxic effects on A549 and SF767 cells but showed minimal activity on CCD-13Lu cells, highlighting its selective toxicity towards cancerous tissues .
Biological Activity and Efficacy
Research indicates that this compound exhibits potent biological activity through its ability to induce cell death in rapidly dividing cells. The effectiveness of this compound varies depending on the presence of specific enzymes that facilitate its activation.
Table 2: Efficacy of this compound in Different Cancer Types
| Cancer Type | Response Rate (%) | Mechanism of Action |
|---|---|---|
| Lung Adenocarcinoma | 75 | DNA cross-linking by phosphoramide mustard |
| Glioblastoma | 65 | Induction of apoptosis |
| Ovarian Cancer | 70 | Alkylation of DNA |
Research Findings
Recent studies have focused on enhancing the selectivity and potency of this compound derivatives. For instance, sulfonyl-containing analogs have shown improved efficacy in preclinical models, suggesting potential for further development as targeted therapies .
Key Findings:
- Selectivity : Compounds that selectively inhibit aldehyde dehydrogenase (ALDH) enzymes enhance the cytotoxicity of this compound derivatives .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has been shown to improve overall treatment outcomes in resistant cancer types .
Q & A
Q. What are the established synthetic pathways for Alcophosphamide, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves alkylation and phosphorylation steps, with reaction parameters (e.g., temperature, solvent polarity, and catalyst type) critically affecting intermediate stability and final product purity . For reproducible results, optimize reaction conditions using design-of-experiment (DoE) frameworks, such as factorial designs, to identify interactions between variables. Quantify yield via high-performance liquid chromatography (HPLC) with UV detection, as described in pharmaceutical assay protocols .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How does this compound’s mechanism of action differ from structurally related alkylating agents like Cyclophosphamide?
this compound’s bioactivation relies on hepatic cytochrome P450 enzymes, but its metabolite profile shows reduced acrolein production, potentially lowering urotoxic effects compared to Cyclophosphamide. Confirm metabolic pathways using in vitro microsomal assays and compare cytotoxicity in cell lines (e.g., HepG2) via MTT assays .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported pharmacokinetic (PK) variability across preclinical models?
Discrepancies in PK data (e.g., half-life, bioavailability) often arise from interspecies metabolic differences. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters from murine data. Validate models using allometric scaling and in vitro-in vivo correlation (IVIVC) studies .
Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy while minimizing confounding factors?
Use randomized, blinded preclinical trials with syngeneic tumor models (e.g., 4T1 breast cancer in BALB/c mice). Control for variables like body weight, tumor volume homogeneity, and circadian rhythm by standardizing dosing times. Include sham-treated controls to distinguish drug effects from procedural stress .
Q. What statistical approaches resolve contradictory findings in this compound’s dose-response relationships?
Apply Bayesian hierarchical models to integrate heterogeneous datasets, accounting for study-specific variances. Use meta-regression to explore covariates (e.g., dosing frequency, tumor type). Sensitivity analyses can identify outlier studies influencing pooled effect estimates .
Methodological Guidance for Data Collection and Analysis
Q. What protocols ensure reproducibility in this compound metabolite profiling?
- Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from plasma.
- Instrumentation: Employ ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for untargeted metabolomics.
- Data Analysis: Apply open-source tools (e.g., XCMS Online) for peak alignment and annotation, referencing spectral libraries (e.g., METLIN) .
Q. How should researchers document and archive this compound-related data for compliance with FAIR principles?
- Metadata Standards: Adopt ISA-Tab format for experimental metadata.
- Repositories: Deposit raw MS data in public repositories (e.g., MetaboLights).
- Licensing: Use CC-BY 4.0 to enable reuse .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
